FASCICULIN 2
Description
Properties
CAS No. |
95506-56-2 |
|---|---|
Molecular Formula |
C9H15NO2 .C7H6O3 |
Molecular Weight |
6,735 Da |
Purity |
≥ 98 % |
Origin of Product |
United States |
Mechanism of Acetylcholinesterase Inhibition by Fasciculin 2
Fasciculin 2 (FAS2), a polypeptide neurotoxin from the venom of the green mamba snake (Dendroaspis angusticeps), is a potent and highly specific inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). pnas.orgpnas.org The primary mechanism of inhibition by FAS2 is the steric obstruction of the active site gorge of AChE. pnas.orgacs.org FAS2 binds with exceptional complementarity to the peripheral anionic site (PAS) at the entrance of the enzyme's 20 Å deep gorge, effectively blocking the entry of substrates to the catalytic triad (B1167595) located at the bottom. pnas.orgacs.org This physical blockage is a major contributor to its inhibitory function.
Beyond simple steric hindrance, molecular dynamics simulations have revealed a more complex inhibitory mechanism involving allosteric effects. pnas.org The binding of FAS2 to the gorge entrance induces conformational changes within the AChE molecule that disrupt the catalytic triad (Ser203, His447, Glu334). pnas.org This allosteric disruption impairs the catalytic efficiency of the enzyme even for ligands that might gain access to the active site. pnas.org Furthermore, the binding of FAS2 alters the dynamic behavior of the AChE gorge, favoring a narrower conformation. pnas.org Interestingly, this interaction also leads to an increased opening of alternative passages, known as the "side door" and "back door," though the primary inhibitory effect remains the blockage of the main entrance.
The initial association of FAS2 with AChE is rapid, approaching the diffusion-controlled limit, and is significantly influenced by electrostatic interactions. pnas.orgpnas.org The positively charged FAS2 molecule is guided towards the negatively charged PAS at the gorge entrance, facilitating the high-affinity binding. acs.org The binding of FAS2 dramatically reduces the association and dissociation rate constants for other ligands that target the active site. For instance, the association rate constant for N-methylacridinium is reduced by more than three orders of magnitude when FAS2 is bound to AChE. nih.gov
Rapid Conformational Rearrangements Upon Binding
The binding of Fasciculin 2 to acetylcholinesterase is not a simple lock-and-key interaction but rather a dynamic process characterized by significant conformational changes in both molecules, a mechanism best described as induced-fit. pnas.orgnih.gov Crystal structures and molecular dynamics simulations have shown that FAS2 can exist in different conformational substates, particularly in its flexible loop I. The transition between these substates is a key feature of the binding process.
Upon initial encounter with AChE, an apo form of FAS2 binds to the enzyme, forming an encounter complex. pnas.orgpnas.orgnih.gov This initial binding is followed by rapid conformational rearrangements, transitioning the complex through an intermediate state to the final, stable complex observed in crystal structures. pnas.orgpnas.orgnih.gov A notable change occurs in loop I of FAS2, where a threonine residue (Thr9) moves from a packed position within a hydrophobic pocket of FAS2 to an extended conformation that fits into a crevice on the AChE surface. pnas.orgexlibrisgroup.com This rearrangement maximizes the surface contact area between the two proteins, particularly for loop II of FAS2 which directly occludes the gorge entrance. exlibrisgroup.comnih.gov
The presence of AChE significantly facilitates these conformational transitions in FAS2. pnas.orgpnas.org The energy barrier for the conformational change in FAS2 is reduced by half when it is bound to AChE compared to when it is in its free form. pnas.orgpnas.orgnih.gov This indicates that the enzyme actively participates in guiding the toxin into its most inhibitory conformation. The flexibility of a long omega loop in AChE is crucial for accommodating these changes in FAS2 and achieving the final, high-affinity complex. pnas.org These rearrangements not only stabilize the complex but also enhance the inhibitory effect by optimizing the steric block and allosteric disruption of the active site. pnas.orgpnas.org
Energetic Considerations of Complex Formation
The formation of the Fasciculin 2-acetylcholinesterase complex is a thermodynamically favorable process, driven by a combination of electrostatic interactions, hydrophobic effects, and extensive surface complementarity. The binding affinity is extremely high, with a dissociation constant (Kd) in the picomolar range. pnas.org
Computational studies have provided insights into the binding free energies of different conformational states of the FAS2-AChE complex. The final, most stable conformation (FAS2b-bound AChE) has a more favorable binding free energy compared to intermediate states. pnas.org
| Complex Conformation | Calculated Binding Free Energy (kcal/mol) | Reference |
|---|---|---|
| FAS2a-bound AChE | -30 | |
| FAS2b-bound AChE | -39 | |
| FAS2b-bound AChE (closed back-door) | -37 | pnas.org |
The interaction energy is dominated by electrostatic contributions, with specific residues playing crucial roles. nih.gov For example, the residue Thr8 in loop 1 of FAS2 is predicted to contribute more than half of the total binding energy of this loop through hydrogen-bonding interactions. nih.gov The total interaction energy of loop 1 with AChE has been calculated to be approximately -99.4 kcal/mol. nih.gov
The formation of the protein-protein complex is associated with a significant entropic cost due to the loss of translational and rotational freedom of the individual molecules upon binding. The external entropy loss for the formation of the FAS2-AChE complex has been estimated to be around 30 cal/mol·K, which is a substantial barrier to overcome. However, this is compensated for by the large, favorable enthalpy change resulting from the extensive non-covalent interactions at the binding interface, which spans a surface area of approximately 2000 Ų.
Mutational studies have further quantified the energetic contributions of specific residues to the binding affinity. Changes in the free energy of binding (ΔΔGbind) upon mutation highlight the importance of key interactions for the stability of the complex.
| Mutation | Change in Free Energy of Binding (ΔΔGbind, kcal/mol) | Effect on Binding | Reference |
|---|---|---|---|
| T9N | +1.3 | Deleterious | |
| K32R | +1.2 | Deleterious | |
| R11K | Slightly positive | Slightly destabilizing | |
| T8V | Moderately negative | Moderately stabilizing | |
| H29R | -1.1 | Stabilizing |
These energetic considerations underscore the intricate balance of forces that govern the formation of the highly stable and potent inhibitory complex between this compound and acetylcholinesterase.
Biological and Neurophysiological Research Contexts
Effects on Cholinergic Neurotransmission
The most pronounced and well-studied effects of Fasciculin 2 are observed at the neuromuscular junction, the specialized synapse where motor neurons communicate with muscle fibers.
By inhibiting AChE, this compound dramatically alters the dynamics of neuromuscular transmission. nih.gov The primary function of AChE at the neuromuscular junction is to rapidly hydrolyze acetylcholine (B1216132) in the synaptic cleft, terminating the signal and allowing the muscle to relax. wikipedia.org The inhibition of this enzyme by this compound leads to an accumulation of acetylcholine, resulting in prolonged and intensified stimulation of the postsynaptic muscle membrane. researchgate.netwikipedia.org This is manifested as an increase in the twitch response of muscles to nerve stimulation. nih.gov The action of this compound is potent and not easily reversed by washing, highlighting its strong binding affinity for AChE. nih.gov
This potentiation of neuromuscular transmission is a direct consequence of the toxin's anticholinesterase activity. nih.gov Studies have confirmed that this compound does not have direct presynaptic effects on transmitter release or postsynaptic receptor blocking actions, isolating its effects to the inhibition of AChE. nih.gov Its selectivity for mammalian AChE over that of other species like birds further enhances its utility in specific research contexts. wikipedia.orgnih.gov
Intracellular recordings from muscle fibers have provided a more detailed picture of how this compound modulates neuromuscular transmission. The application of this compound leads to a significant increase in both the amplitude and duration of endplate potentials (EPPs), the depolarizations of the muscle fiber membrane caused by the release of acetylcholine from the nerve terminal. oup.comnih.gov This augmentation of EPPs is the direct cause of the enhanced muscle twitch response.
Furthermore, this compound also affects miniature endplate potentials (MEPPs), which are smaller depolarizations caused by the spontaneous, quantal release of acetylcholine. The amplitudes of MEPPs are increased in the presence of the toxin. oup.com Studies have shown that after the application of this compound, the decay of MEPPs is significantly slowed. oup.com This prolongation of both EPPs and MEPPs is a classic hallmark of AChE inhibition, as the acetylcholine molecules persist in the synaptic cleft for a longer period, repeatedly binding to their receptors.
Research using fluctuation analysis has revealed that with AChE inhibited by this compound, the number of ion channels opening in response to a quantum of acetylcholine can increase by as much as fourfold. nih.gov This increase is largely due to channels opening during the prolonged "tail" phase of the current that follows the initial peak. nih.gov
| Parameter | Effect of this compound | Underlying Mechanism | Reference |
|---|---|---|---|
| Muscle Twitch Response | Increased | Potentiation of neuromuscular transmission | nih.gov |
| Endplate Potential (EPP) | Increased amplitude and duration | Prolonged presence of acetylcholine in the synaptic cleft | oup.comnih.gov |
| Miniature Endplate Potential (MEPP) | Increased amplitude and prolonged decay | Slower clearance of spontaneously released acetylcholine | oup.comoup.com |
| Ion Channel Opening | Up to fourfold increase in the number of channels opening | Channels opening during the prolonged tail of the synaptic current | nih.gov |
This compound serves as a powerful tool to study the kinetics and mechanism of acetylcholine hydrolysis by AChE. praiseworthyprize.org By binding to the peripheral anionic site at the entrance of the enzyme's active site gorge, this compound sterically blocks the access of the substrate, acetylcholine. sigmaaldrich.combiologie-journal.org This interaction has been modeled in detail, revealing that this compound not only obstructs the gorge but may also induce conformational changes that disrupt the catalytic triad (B1167595) within the active site. osti.govpnas.org
The binding of this compound to AChE is characterized by a very high affinity, with binding constants in the picomolar to nanomolar range, and occurs at a near diffusion-controlled rate. sigmaaldrich.compnas.org This tight and specific binding allows researchers to effectively "turn off" AChE activity and study the consequences. For instance, studies have shown that in the presence of this compound, the regulation of acetylcholine release by presynaptic muscarinic receptors is altered, highlighting the intricate feedback mechanisms that depend on the functional state of AChE. nih.gov
Impact on Endplate Potentials and Miniature Endplate Potentials (MEPS)
Role in Central Nervous System Studies
While its effects on the neuromuscular junction are prominent, this compound also potently inhibits AChE in the central nervous system (CNS), making it a valuable tool for investigating cholinergic function in the brain. researchgate.net
This compound is a powerful inhibitor of brain AChE. researchgate.net In vitro studies have demonstrated that it can inhibit brain acetylcholinesterases by up to 80%. researchgate.net When directly injected into specific brain regions, such as the striatum or amygdala, this compound produces a potent, localized, and long-lasting inhibition of AChE activity that can persist for days. oup.comresearchgate.net This localized and sustained inhibition makes it a useful tool for studying the role of specific central cholinergic pathways. researchgate.net
The mechanism of inhibition in the brain is the same as in the periphery: it binds to the peripheral anionic site of AChE, preventing acetylcholine hydrolysis. biologie-journal.org This has been explored in the context of potential therapeutic strategies, for instance, in models of Alzheimer's disease, where enhancing cholinergic transmission is a key goal. overleaf.com
| Tissue/Organism | Inhibition Constant (Ki) | Temperature | Reference |
|---|---|---|---|
| Human Erythrocytes | 1.1 x 10-10 M | 37 °C | sigmaaldrich.com |
| Rat Muscle | 1.2 x 10-10 M | 37 °C | sigmaaldrich.com |
| Electrophorus electricus (Electric eel) | 3 x 10-10 M | 22 °C | sigmaaldrich.com |
| Rat Hippocampus (in vivo) | 39% inhibition | N/A | nih.gov |
| Rat Striatum (in vivo) | 77% - 90% inhibition | N/A | researchgate.netnih.gov |
The potent and specific nature of this compound has led to its use as a model for studying the role of AChE in the development of the central nervous system. nih.gov During early postnatal development, the precise regulation of cholinergic signaling is critical. By using intracisternal injections of this compound in neonatal rats, researchers have been able to induce significant and sustained inhibition of AChE in brain regions like the hippocampus and striatum during this critical period. nih.gov
These studies have shown that while this compound-induced AChE inhibition can lead to behavioral effects like convulsions, it does so without causing nonspecific brain damage. nih.gov This makes it a valuable in vivo model to investigate the specific consequences of AChE impairment on developmental processes, such as neuronal maturation and synapse formation. nih.gov For example, research has explored the impact of this inhibition on developmental indices and body weight gain, providing insights into the non-hydrolytic functions of AChE in development. nih.gov
Effects on Neurotransmitter Release (e.g., Dopamine)
This compound (FAS2) has been utilized as a research tool to investigate the roles of acetylcholinesterase (AChE) and nicotinic acetylcholine receptors (nAChRs) in modulating neurotransmitter release. Studies have specifically examined its impact on dopamine (B1211576) (DA) release in the brain.
In vivo research using the push-pull perfusion technique in the rat striatum has demonstrated that this compound can block the release of dopamine evoked by nicotine. nih.gov One study found that at a concentration of 4.2 µM, this compound inhibited the nicotine-induced increase in extracellular dopamine. nih.govsigmaaldrich.com This effect is part of a broader investigation into how different snake neurotoxins interact with the subtypes of neuronal nicotinic receptors that control dopamine release. The findings suggest that certain neurotoxins, including this compound, have a strong interaction with the presynaptic nicotinic receptor populations responsible for modulating dopamine release in the striatum. nih.gov
Table 1: Effect of this compound on Nicotine-Evoked Dopamine Release
| Compound | Target System | Experimental Model | Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| This compound | Nicotine-Evoked Dopamine Release | Rat Striatum (in vivo) | 4.2 µM | Blockade of dopamine release | nih.govsigmaaldrich.com |
Research on AChE Assembly and Regulation
This compound's high-affinity and specific binding to acetylcholinesterase (AChE) makes it an invaluable molecular probe for studying the enzyme's assembly, localization, and regulation at the synapse, particularly at the neuromuscular junction (NMJ). nih.govnih.gov
Influence on Synaptic AChE Localization and Turnover
Fluorescently conjugated this compound has been instrumental in visualizing and quantifying the dynamics of AChE at the NMJ. nih.govrupress.org Studies using this tool on muscle cells have shown that pre-existing AChE molecules on the cell surface can be recruited and clustered at sites of nerve-muscle contact, colocalizing with acetylcholine receptors (AChRs). nih.govrupress.org This indicates that the localization of AChE is a dynamic process involving the lateral migration and aggregation of enzyme molecules already present on the muscle membrane. nih.gov
Research on the turnover of AChE at the NMJ has also employed this compound. By labeling AChE with fluorescent this compound on frozen muscle sections, scientists have observed that the labeled toxin dissociates with a half-life of approximately 36 hours. nih.govresearchgate.net This dissociation rate is considered to be essentially the same as the rate reported for the recycling of AChE at the living NMJ of adult mice, providing a measure of the enzyme's turnover rate at the synapse. researchgate.net
Table 2: this compound in AChE Localization and Turnover Studies
| Research Area | Methodology | Key Finding | Reference |
|---|---|---|---|
| AChE Localization | Labeling of AChE on muscle cells with fluorescently conjugated this compound. | Pre-existing, cell-surface AChE molecules are recruited to form clusters at developing synapses. | nih.govrupress.org |
| AChE Turnover | Labeling of junctional AChE with fluorescent this compound. | The this compound-AChE complex has a dissociation half-life of about 36 hours at the NMJ. | nih.govresearchgate.net |
Interaction with AChE-Associated Proteins (e.g., Collagen Q)
The primary form of AChE at the vertebrate neuromuscular junction is the collagen-tailed form, where tetramers of catalytic subunits are attached to a three-stranded collagen-like tail known as Collagen Q (ColQ). nih.govnih.govrupress.org This ColQ subunit is crucial for anchoring the enzyme to the synaptic basal lamina. dntb.gov.ua Genetic studies in mice have revealed that the absence of ColQ leads to a failure of AChE to accumulate at the synapse. nih.gov this compound was used in these studies to confirm the absence of functional AChE at the NMJ in ColQ-deficient mice; while the toxin caused paralysis in normal mice, its effects were minor in the mutants, demonstrating the lack of accessible enzyme. rupress.orgnih.gov
The anchoring of the ColQ-AChE complex involves interactions with other proteins in the synaptic basal lamina. The ColQ tail binds to the heparan sulfate (B86663) proteoglycan perlecan. nih.govnih.gov Perlecan, in turn, can bind to the dystroglycan complex on the muscle cell surface, providing a link to the postsynaptic membrane. nih.gov More recent research has also identified an interaction between ColQ-tailed AChE and collagen XIII, another transmembrane protein at the NMJ, which appears to be essential for the correct assembly and distribution of AChE at the synapse. oup.com
Implications for AChE Recycling and Metabolism
The fate of AChE after its internalization is a key aspect of its metabolic cycle. Studies using fluorescently labeled this compound observed that the toxin-enzyme complex can be taken up into muscle fibers via endocytosis, which initially suggested a potential recycling pathway for the enzyme. nih.govnih.govresearchgate.net
However, more direct investigations into this process have challenged the notion that AChE is recycled. upenn.edu Using a sequential labeling technique with biotinylated this compound and fluorescent streptavidin conjugates in living mice, researchers were able to distinguish between different pools of synaptic molecules. While this method showed robust recycling of acetylcholine receptors, it revealed that AChE does not recycle to a significant extent. upenn.edu After 4 days, there was negligible evidence of AChE recycling back to the synapse. upenn.edu One proposed explanation for this lack of recycling is that for internalization to occur, the AChE–this compound complex may first detach from its anchor, Collagen Q (ColQ), which would then prevent it from being re-inserted into the synaptic basal lamina. upenn.edu
Advanced Methodologies in Fasciculin 2 Research
Structural Determination Techniques
Experimental methods that resolve the three-dimensional architecture of macromolecules are fundamental to understanding the function of Fas2. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been the principal techniques employed, each offering unique perspectives on the toxin's structure and its complex with AChE.
X-ray crystallography has been instrumental in revealing the precise molecular interactions between Fasciculin 2 and acetylcholinesterase. By crystallizing the Fas2-AChE complex and analyzing the diffraction of X-rays, researchers have generated high-resolution models of this protein-protein interface.
The crystal structure of the complex between Torpedo californica AChE and Fas2 was a landmark achievement, providing a detailed snapshot of the bound state. nih.gov This and subsequent structures, including those with human AChE, have revealed several key features. nih.govnih.govresearchgate.net Fas2 binds with remarkable surface complementarity to the peripheral anionic site (PAS) at the entrance of the enzyme's active site gorge, effectively sealing it off from its substrate, acetylcholine (B1216132). nih.gov This interaction buries a large surface area of approximately 2000 Ų. nih.gov The binding is characterized by a high degree of shape and chemical complementarity, involving numerous hydrophobic and polar interactions. nih.govacs.org One notable interaction is the unusual stacking of Met33 from the tip of Fas2's second loop against Trp279 in the AChE gorge. nih.gov Despite the involvement of several charged residues, the complex is notable for its lack of intermolecular salt bridges. nih.gov
The availability of these crystal structures has provided a static blueprint for understanding the toxin's inhibitory mechanism and has served as the foundation for computational studies.
| PDB ID | Complex | Resolution (Å) | Experimental Method | Source Organism (AChE) |
|---|---|---|---|---|
| 4EY8 | Human AChE in complex with Fasciculin-2 | 2.60 | X-RAY DIFFRACTION | Homo sapiens |
| 4BDT | Human AChE in complex with Huprine W and this compound | 3.10 | X-RAY DIFFRACTION | Homo sapiens |
| 1FSS | Torpedo californica AChE in complex with Fasciculin-2 | 3.00 | X-RAY DIFFRACTION | Torpedo californica |
Data sourced from Protein Data Bank. nih.govgenophore.com
While X-ray crystallography provides a high-resolution static picture, NMR spectroscopy offers insights into the structure and, crucially, the dynamics of molecules in solution, which is more representative of the physiological environment. duke.edu NMR studies have been vital in characterizing the conformational landscape of fasciculins. nih.gov
Research has shown that Fas2 is a conformationally flexible protein, particularly in its loop regions, which is critical for its binding function. nih.govnih.gov NMR can detect the existence of multiple conformational substates in equilibrium. nih.gov Studies on related toxins have highlighted that the structure of the first loop can be less well-defined, a feature also suggested by high temperature factors in the X-ray structures of fasciculins. nih.gov This intrinsic flexibility may influence the kinetics of its association with AChE. nih.gov The application of advanced NMR techniques, often coupled with computational methods, allows for the characterization of these dynamic states and the transitions between them, providing a more complete picture of the binding process than a single crystal structure can offer. nih.govresearchgate.net
X-ray Crystallography of this compound and its AChE Complexes
Computational Approaches
In silico methods have become indispensable in Fas2 research, complementing experimental data by providing a dynamic and energetic view of the toxin's interaction with AChE. These computational tools allow researchers to simulate molecular motion, predict binding affinities, and map the forces that drive complex formation.
Molecular dynamics simulations use the principles of classical mechanics to model the movements of atoms and molecules over time. For the Fas2-AChE system, MD simulations have provided profound insights into the binding mechanism that are not apparent from static structures.
Simulations have revealed that the binding of Fas2 to AChE is not a simple lock-and-key process but rather an "induced-fit" mechanism involving significant conformational changes in both proteins. pnas.orgpnas.org Submicrosecond MD trajectories show that Fas2 exists in different conformational substates in its unbound (apo) form. nih.govnih.gov Upon binding, the energy barrier between these states is reduced by approximately half, facilitating a conformational transition to a state that maximizes complementarity with the enzyme surface. pnas.orgpnas.org These simulations also show that upon complexation, the dynamics of the AChE active site gorge are altered; its width distribution shifts, making it more likely to be narrow, and alternative channels for ligand access, termed the "side door" and "back door," show increased opening. acs.orgucsd.edu Furthermore, the binding of Fas2 has been shown to disrupt the geometry of the catalytic triad (B1167595) in the AChE active site, suggesting an allosteric component to its inhibitory action in addition to steric blockade. acs.org
| Simulation Focus | Key Finding | Reference |
|---|---|---|
| Conformational Transitions | Binding follows an induced-fit model; the energy barrier between Fas2 conformational states is reduced by 50% upon binding. | pnas.orgpnas.org |
| AChE Gorge Dynamics | Fas2 binding alters the gorge width distribution and increases the opening of alternative "side door" and "back door" passages. | acs.org |
| Inhibitory Mechanism | In addition to steric hindrance, Fas2 binding disrupts the catalytic triad arrangement in the AChE active site. | acs.org |
| Thermodynamics of Association | The protein-protein association has a significant entropic cost, estimated at ~30 cal/mol·K for the loss in external entropy. | nih.gov |
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov This method is widely used to study protein-protein interactions and has been applied to the Fas2-AChE system to analyze the structural basis of its high-affinity binding. nih.govtaylorandfrancis.com
Docking algorithms score potential binding poses based on factors like shape complementarity and intermolecular energetics. The Fas2-AChE complex is a classic example where electrostatic complementarity plays a crucial role, making it a good test case for docking algorithms that incorporate electrostatics. h-its.org In silico docking studies have successfully replicated the binding mode seen in crystal structures and have been used to investigate the binding of other venom toxins to AChE. nih.gov These models allow for the identification of key residues involved in the interaction and can be used to predict the effects of mutations. For instance, docking studies have highlighted the importance of specific flexible side chains at the interface, such as Trp286 and Tyr337 in AChE, for achieving optimal binding. taylorandfrancis.com
The interaction between Fas2 and AChE is guided by powerful long-range electrostatic forces. Electrostatic potential mapping is a computational method used to visualize the electrostatic field on the surface of a molecule. Maps of AChE reveal a predominantly negative potential that helps to steer the positively charged Fas2 toxin towards its binding site at the gorge entrance. pnas.orgnih.govresearchgate.net This electrostatic steering is a key factor in the near diffusion-controlled rate of association between the two proteins. pnas.org
Computational methods are also employed to calculate the binding free energy of the complex, providing a quantitative measure of its stability. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate these energies from MD simulation snapshots. nih.gov These calculations have confirmed that the final, rearranged conformation of the Fas2-AChE complex is significantly more energetically favorable than the initial encounter complex. nih.govpnas.org While the absolute values can be overestimated compared to experimental data, the relative energies provide valuable insights into the binding process. nih.govpnas.org
| Parameter | Calculated Value | Significance |
|---|---|---|
| Binding Free Energy (ΔG) | -30 to -39 kcal/mol | Indicates a highly stable and favorable interaction. Different values correspond to different conformational states. |
| External Entropy Loss (TΔS) | ~-9 kcal/mol (at 298 K) | Represents the significant entropic cost of two proteins losing translational and rotational freedom upon binding. |
| Electrostatic Potential | Strong negative potential around AChE gorge | Guides the positively charged Fas2 to the peripheral binding site, enhancing the association rate. |
Calculated values are sourced from multiple computational studies. nih.govpnas.orgnih.gov
Molecular Docking and Protein-Protein Interaction Modeling
Biochemical and Biophysical Characterization
The intricate interaction between this compound (Fas2) and its target, acetylcholinesterase (AChE), has been extensively studied using a variety of sophisticated biochemical and biophysical techniques. These methods have been crucial in elucidating the kinetics of inhibition, the thermodynamics of binding, and the specific molecular determinants responsible for the toxin's high potency and specificity.
Enzyme Kinetic Assays (Spectrophotometric, Fluorometric)
Enzyme kinetic assays are fundamental to quantifying the inhibitory potency of this compound. These assays measure the residual activity of acetylcholinesterase in the presence of the toxin.
Spectrophotometric Assays: The most common spectrophotometric method used is the Ellman assay. acs.org This assay utilizes acetylthiocholine (B1193921) as a substrate for AChE. The hydrolysis of acetylthiocholine produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is detected by measuring its absorbance at 405-412 nm. semanticscholar.org The rate of color development is directly proportional to AChE activity. In the presence of this compound, the rate of the reaction decreases, allowing for the calculation of inhibition constants. acs.orgsemanticscholar.org The concentration of this compound itself can also be determined spectrophotometrically by measuring its absorbance at a wavelength of 276 nm. acs.org
Fluorometric Assays: Fluorometric assays offer higher sensitivity compared to spectrophotometric methods, which is particularly useful when working with low enzyme concentrations. One such assay involves the substrate 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) (DEPQ). semanticscholar.org The hydrolysis of this substrate by AChE generates a highly fluorescent product. semanticscholar.org The rate of fluorescence increase is monitored to determine enzyme activity. The potent inhibition by this compound results in a drastic reduction in the rate of product formation. semanticscholar.org Another approach involves using fluorescent ligands that bind to the AChE active site, such as N-methylacridinium. The binding of this ligand is altered in the presence of this compound, and the resulting changes in fluorescence can be used to study the kinetics of the interaction. acs.orgnih.gov
| Assay Type | Principle | Common Substrate(s) | Detection Method |
|---|---|---|---|
| Spectrophotometric | Measures the colored product of a reaction between the AChE substrate product (thiocholine) and a chromogen (DTNB). acs.org | Acetylthiocholine (ATC) acs.orgsemanticscholar.org | Absorbance measurement (405-412 nm) semanticscholar.org |
| Fluorometric | Measures the increase in fluorescence upon enzymatic hydrolysis of a non-fluorescent or weakly fluorescent substrate. semanticscholar.org | 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (DEPQ) semanticscholar.org | Fluorescence measurement semanticscholar.org |
Binding Affinity Measurements (e.g., Surface Plasmon Resonance)
The binding affinity of this compound for AChE is exceptionally high, characterized by extremely low dissociation constants (Kd).
Surface Plasmon Resonance (SPR): SPR, often performed using BIAcore technology, is a powerful label-free technique for real-time monitoring of biomolecular interactions. rupress.org In a typical experiment, one of the interactants (e.g., perlecan, an AChE-binding protein) is immobilized on a sensor chip. rupress.org A solution containing the other interactant (e.g., AChE) is then flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU). rupress.org This technique has been employed to study the binding of this compound mutants to AChE, allowing for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated. nih.govhuji.ac.il
Other Methods:
Fluorescence Temperature Jump Relaxation Kinetics: This method has been used to measure the thermodynamic and kinetic constants for the interaction of ligands with the AChE active site, both in the presence and absence of this compound. acs.orgnih.gov It revealed that while the equilibrium dissociation constant for the active-site ligand N-methylacridinium only increased by a few-fold in the presence of Fas2, the association and dissociation rate constants decreased by over three orders of magnitude, indicating a significant steric blockade. nih.gov
Inhibition Assays: The binding affinity (Kd) can also be determined from enzyme inhibition profiles. oup.com By measuring AChE activity over a wide range of this compound concentrations, the Kd can be calculated, as the fractional enzymatic activity is inversely proportional to the amount of Fas2-bound enzyme. oup.com These studies have consistently shown that this compound binds to AChE from various species with picomolar to nanomolar affinity. oup.comsigmaaldrich.com
| AChE Source | Method | Dissociation Constant (Kd) | Association Rate (kon) | Dissociation Rate (koff) |
|---|---|---|---|---|
| Human (recombinant) | Fluorescence Temperature Jump | - | 1.0 x 105 M-1s-1 (for N-methylacridinium in presence of Fas2) nih.gov | 0.4 s-1 (for N-methylacridinium in presence of Fas2) nih.gov |
| Human Erythrocytes | Inhibition Assay | 1.1 x 10-10 M sigmaaldrich.com | - | - |
| Rat Muscle | Inhibition Assay | 1.2 x 10-10 M sigmaaldrich.com | - | - |
| Torpedo californica | Inhibition Assay | 4 x 10-10 M oup.com | - | - |
| Electrophorus electricus | Inhibition Assay | 3 x 10-10 M sigmaaldrich.com | - | - |
| Mouse | Inhibition Assay | 10-11 - 10-12 M oup.com | 108 M-1s-1pnas.org | - |
Mutagenesis and Site-Directed Chemical Modification Studies
To pinpoint the amino acid residues critical for the potent inhibition of AChE, researchers have employed site-directed mutagenesis and chemical modification techniques on both this compound and its target enzyme.
This compound Mutagenesis: Structural data from the Fas2-AChE complex revealed a large interaction interface. researchgate.net To understand the energetic contribution of individual residues, numerous mutants of this compound have been created. nih.govnih.gov Studies involving the mutation of residues in all three "fingers" (loops) of the toxin have shown that only a few residues provide the most substantial contributions to the high-affinity binding. researchgate.netnih.gov
Loop I: Mutating residues Thr8 and Thr9 showed an enhanced ratio of inhibitory activity to immunochemical titer. nih.gov
Loop II: This loop, which inserts into the active site gorge of AChE, is particularly critical. Mutations of Arg27, Pro30, and Pro31 resulted in a loss of activity by two or more orders of magnitude, highlighting their dominant role in the interaction. nih.gov In contrast, a mutation of His29 to Arginine (H29R) led to a 7-fold enhancement in binding affinity for Torpedo californica AChE, primarily by increasing the association rate (kon). nih.gov
Loop III: Mutations such as D45K and K51S appeared to have little effect on activity, suggesting they are less critical for the interaction. nih.gov
Chemical Modification: Early studies involved the chemical modification of specific amino acid types to probe their function. Modification of arginine residues in this compound with 1,2-cyclohexanedione (B122817) demonstrated that Arg11 and Arg27 are crucial for its inhibitory activity. capes.gov.br Modification of these two residues, which are unique to fasciculins among homologous snake toxins, decreased activity by 73% and 85%, respectively. capes.gov.br Conversely, chemical modification of a tryptophan residue (Trp-279 in Torpedo AChE numbering) at the peripheral anionic site of the enzyme was shown to prevent the binding of this compound, confirming the location of the toxin's binding site. nih.gov
| Mutant Designation | Mutation Site (Loop) | Effect on Activity/Affinity | Reference |
|---|---|---|---|
| R27W | Loop II | >100-fold loss in activity | nih.gov |
| ΔPro30 | Loop II | >100-fold loss in activity | nih.gov |
| P31R | Loop II | >100-fold loss in activity | nih.gov |
| M33A | Loop II | ~10-fold loss in activity | nih.gov |
| H29R | Loop II | ~7-fold enhancement in affinity | nih.gov |
| K25L, R28D, K51S | Loop II, Loop III | Appeared as active as wild-type | nih.gov |
Advanced Experimental Techniques
Investigating a complex protein like this compound necessitates advanced molecular biology and electrophysiological methods. These techniques enable the production of modified versions of the toxin and the direct measurement of its effects on neuronal function.
Recombinant Expression and Refolding of this compound Mutants
To perform detailed structure-function studies, a reliable method for producing this compound and its mutants is required. Recombinant expression systems have been developed to overcome the limitations of purifying the toxin from snake venom. nih.govnih.gov
Expression Systems:
Escherichia coli: A common strategy involves expressing the this compound gene in E. coli. nih.govoup.com Due to its small size and multiple disulfide bonds, the protein often accumulates in insoluble aggregates known as inclusion bodies (IBs). nih.gov
Mammalian Cells: For secretion of a properly folded protein, mammalian cell lines such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) cells have been used. nih.gov This approach can yield a recombinant protein that is identical in composition and biological activity to the native toxin. nih.gov
Refolding from Inclusion Bodies: When expressed in E. coli, a multi-step process is required to obtain active protein.
Denaturation and Reduction: The inclusion bodies are first harvested and dissolved in a strong denaturing agent, such as 6 M guanidinium (B1211019) hydrochloride (GdHCl). nih.gov A reducing agent like dithiothreitol (B142953) (DTT) is added to break the incorrect disulfide bonds. nih.gov
Purification: The denatured and reduced polypeptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov
Refolding: The purified protein is slowly refolded by dialysis into a buffer containing a redox system, such as a mixture of reduced and oxidized glutathione (B108866) (GSH/GSSG). nih.gov This controlled environment facilitates the correct formation of the four native intramolecular disulfide bonds.
Verification: The correctly refolded protein's molecular mass is confirmed by mass spectrometry, and its activity is verified using enzyme kinetic assays. nih.gov
This methodology has been crucial for experimentally testing computationally designed this compound mutants aimed at enhancing binding affinity. nih.govnih.gov
Electrophysiological Recordings (in vitro and in vivo)
The primary physiological effect of this compound is the inhibition of AChE at the neuromuscular junction and other cholinergic synapses, which leads to an accumulation of acetylcholine and subsequent hyperexcitation of postsynaptic cells. uniprot.org Electrophysiological techniques are used to directly measure these functional consequences.
In Vivo Studies: The name "fasciculin" derives from the severe, generalized, and long-lasting muscle fasciculations (involuntary twitches) it causes when injected into animals like mice. uniprot.orgusbio.net These fasciculations are a direct result of AChE inhibition at the neuromuscular junction and can be recorded using electromyography (EMG) to quantify the toxin's effect and duration of action in a living organism.
In Vitro Studies:
Synaptic Preparations: this compound has been tested on central synapses of invertebrates like Aplysia to study its effects on synaptic transmission. medchemexpress.com Such preparations allow for intracellular or extracellular recordings of synaptic potentials and neuronal firing patterns following the application of the toxin.
Cell Culture: Cultured muscle cells provide a powerful in vitro system. By labeling this compound with a fluorescent tag (e.g., rhodamine), its binding to AChE on the muscle cell surface can be visualized. rupress.org This has been used to show that preexisting AChE molecules are recruited to form clusters at developing synapses. rupress.org Electrophysiological recordings from these cultured cells, such as measuring miniature end-plate potentials (MEPPs) or nerve-evoked end-plate potentials (EPPs), can be used to precisely quantify the functional impact of AChE inhibition by this compound on synaptic efficacy and duration.
Electron Microscopy Autoradiography for AChE Localization
Electron microscopy (EM) autoradiography is a high-resolution imaging technique used to pinpoint the location of radiolabeled molecules within cells and tissues. In the context of acetylcholinesterase (AChE) research, this compound, when labeled with a radioactive isotope, serves as a highly specific probe for localizing and quantifying AChE sites, particularly at the neuromuscular junction (NMJ). nih.gov
Researchers have successfully utilized radio-iodinated this compound (¹²⁵I-Fas2) as a powerful tool for this purpose. nih.gov The methodology involves applying ¹²⁵I-Fas2 to muscle tissue, where it binds with high specificity to AChE concentrated in the synaptic basal lamina of the NMJ. nih.govfrontiersin.org The tissue is then prepared for electron microscopy, and a photographic emulsion is overlaid. The radioactive iodine (¹²⁵I) exposes the emulsion, creating silver grains that appear directly over the location of the bound ¹²⁵I-Fas2, thereby revealing the precise distribution of AChE. frontiersin.org
Analysis of the grain distribution in autoradiograms of mouse muscles shows that AChE is concentrated not only in the primary synaptic cleft but also throughout the postjunctional folds. frontiersin.org This technique has demonstrated that ¹²⁵I-Fas2 binds very specifically to the NMJs with minimal binding to other areas of the muscle. nih.gov
The use of ¹²⁵I-Fas2 in EM autoradiography presents several advantages over older methods that used probes like ³H-DFP (tritiated diisopropylfluorophosphate). nih.gov These advantages include greater simplicity, higher resolution and sensitivity, and significantly lower non-specific binding. nih.gov The resulting AChE site densities measured with ¹²⁵I-Fas2 are comparable to those obtained with previous methods, but with superior clarity and precision. nih.gov
Table 1: Comparison of Probes for AChE Localization via EM Autoradiography
| Feature | ¹²⁵I-Fasciculin 2 | ³H-DFP (Diisopropylfluorophosphate) |
| Specificity | High for AChE | Less specific |
| Resolution | Higher | Lower |
| Sensitivity | Higher | Lower |
| Non-Specific Binding | Considerably lower | Higher |
| Procedural Complexity | Simpler | More complex |
This table summarizes comparative data found in the research literature. nih.gov
Affinity-Based Ligand Fishing Assays for Toxin Discovery
Affinity-based ligand fishing is a modern bioanalytical technique designed to identify and isolate specific binding molecules from complex mixtures, such as snake venoms. nih.govbvsalud.org The strategy employs a target protein, in this case, acetylcholinesterase (AChE), which is immobilized on a solid support, often magnetic beads. nih.govresearchgate.net This "bait" is then used to "fish" for ligands that have an affinity for it from a solution. This compound, with its well-characterized, high-affinity binding to AChE, plays a crucial role as a reference compound to validate and optimize these assays. nih.govrcsb.org
In a typical assay, AChE from a source like the electric eel (Electrophorus electricus) is immobilized on the surface of paramagnetic beads. nih.gov To validate the method, a reference mixture of peptides is used. This mixture contains this compound as the known AChE binder, along with several non-binding peptides. nih.govbvsalud.org When this mixture is exposed to the AChE-coated beads, only this compound is expected to be captured. The beads are then washed to remove non-binders, and the captured molecule is eluted and identified, typically using nano liquid chromatography-mass spectrometry (nanoLC-MS). nih.gov
The success of these validation experiments, where this compound is selectively "fished" from the mixture, confirms the assay's selectivity and sensitivity. nih.govresearchgate.net For instance, studies have shown that this compound can be successfully recovered from complex venom solutions at concentrations as low as 1.0 µg/mL. nih.govbvsalud.org
Once validated, this ligand-fishing method can be applied to screen entire snake venoms for novel toxins. nih.gov When venoms from various mamba species (Dendroaspis spp.) were screened using this technique, the assay not only recovered the expected fasciculins but also identified other, previously unknown peptides that showed affinity for AChE. nih.govbvsalud.org This demonstrates the power of ligand fishing, guided by the properties of this compound, to accelerate the discovery of new bioactive compounds. nih.gov
Table 2: Example of a Peptide Reference Mixture for Ligand Fishing Assay Validation
| Peptide | Role in Assay | Expected Result |
| This compound | AChE Binder (Positive Control) | Binds to AChE-coated beads |
| Mambalgin-1 | Non-Binder (Negative Control) | Does not bind |
| Angiotensin-II | Non-Binder (Negative Control) | Does not bind |
| Bradykinin | Non-Binder (Negative Control) | Does not bind |
| Cardiotoxin | Non-Binder (Negative Control) | Does not bind |
| α-Bungarotoxin | Non-Binder (Negative Control) | Does not bind |
This table is based on validation experiments described in the literature. nih.govbvsalud.org
Engineering and Design of Fasciculin 2 Analogues
Development of Chimeric Toxins
The creation of chimeric proteins, which combine domains from different parent molecules, is a powerful tool for probing structure-function relationships. Fasciculin 2 has been used in such studies, primarily with other members of the three-fingered toxin superfamily.
This compound and short-chain α-neurotoxins (like toxin α) belong to the same three-fingered structural family but have different biological targets. researchgate.net Despite their structural similarity, superimposition of their three-dimensional structures reveals that the regions responsible for their distinct functions, primarily the tips of loops I and II, show the most significant structural deviations. nih.gov
To investigate whether the AChE-inhibiting function of fasciculin could be transferred to a different scaffold, researchers have constructed chimeric proteins. In one such study, loop I, half of loop II, and the C-terminal residue of this compound were transferred into the scaffold of toxin α. researchgate.net A second chimera was later created by introducing an additional point mutation (Asn-61 → Tyr) to this initial construct. nih.gov
The resulting chimeric toxins were tested for their ability to inhibit AChE. The first chimera, which involved the transfer of the functional loops from Fas2, had an inhibition constant that was only 15-fold lower than that of native this compound. researchgate.net As expected, it lost the ability to bind to the target of toxin α. researchgate.net
The second, refined chimera (rChII), which included the additional point mutation, displayed nearly all the acetylcholinesterase-blocking activity of fasciculin. nih.gov This demonstrates a successful transfer of function from one three-fingered toxin to another.
Functional Characterization of Chimeric Peptides
Synthetic Approaches for Peptide Mimetics
The creation of synthetic molecules that mimic the structure and function of protein binding sites is a promising strategy for understanding and modulating biological processes. fau.eu In the context of this compound (Fas2), a potent inhibitor of acetylcholinesterase (AChE), synthetic peptide mimetics are engineered to replicate its interaction with AChE or, conversely, to mimic the AChE binding site for Fas2. fau.eunih.gov These approaches are crucial for developing tools to study protein-protein interactions and for designing potential therapeutic agents. fau.eu The primary methods involve sophisticated chemical synthesis techniques to generate peptides that structurally and functionally resemble specific regions of the parent molecule. nih.gov
Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for creating synthetic peptides, including fragments and analogues of this compound. nih.govfrontiersin.org This method involves building a peptide chain sequentially while one end is attached to an insoluble polymer support. frontiersin.org SPPS allows for the efficient and controlled addition of amino acids to create a desired sequence. frontiersin.org
In the development of Fasciculin mimetics, SPPS has been employed to synthesize fragments corresponding to the toxin's central loop II, which is critical for its inhibitory activity against acetylcholinesterase (AChE). nih.govtextarchive.ru For instance, researchers have synthesized looped peptides that span specific sequences of the Fasciculin central loop. nih.gov In one study, two fragments, Fas-A (sequence 26-32) and Fas-B (sequence 22-35), were synthesized using N-alpha-Boc protected amino acids. A disulfide bridge was introduced to create a looped structure, mimicking the native conformation of the loop. nih.gov
The Fmoc/t-butyl strategy on a tritylchloride-polystyrene resin is another common SPPS approach used for preparing such peptide fragments. frontiersin.org Following the synthesis, achieving the correct three-dimensional structure is often facilitated by forming disulfide bonds through oxidation, for example, by prolonged air incubation in an aqueous acetonitrile (B52724) solution at a slightly basic pH. frontiersin.org
The resulting synthetic peptides are then rigorously characterized. Techniques such as mass spectrometry and SDS-PAGE are used to confirm the correct molecular weight and the formation of the intended intramolecular disulfide bonds. nih.gov Circular dichroism can be employed to assess the secondary structure of the synthetic peptides, such as the presence of β-sheets, which are characteristic features of the native Fasciculin structure. nih.gov
These synthetic fragments, while derived from Fasciculin, often exhibit a significantly lower affinity for AChE compared to the native toxin. For example, a synthetic peptide mimicking a portion of the central loop showed an inhibitory constant (Ki) of 15.1 µM, whereas the parent toxin has a Ki of 0.3 nM. nih.gov Despite the reduced affinity, these studies confirm that the residues of the central loop are major contributors to the toxin's interaction with its target enzyme. nih.gov
Evaluation of Scaffolded and Assembled Peptides as Binding Site Mimetics
Beyond simple peptide fragments, more complex architectures like scaffolded and assembled peptides are engineered to mimic protein binding sites with higher fidelity. fau.euresearchgate.net This strategy is particularly useful for replicating discontinuous binding sites, where critical interacting residues are not adjacent in the primary sequence but are brought together by the protein's folding. fau.eu
Scaffolded Peptides: In this approach, peptide fragments corresponding to key binding regions are attached to a molecular scaffold. fau.euresearchgate.net This scaffold holds the fragments in a specific three-dimensional arrangement to mimic the native protein's binding surface. fau.eu Fasciculin-2 itself has been identified as a potential scaffold for creating libraries of peptidic compounds with novel binding specificities. google.com By introducing mutations at the potential binding surface, new compounds can be generated that bind to a target molecule without disrupting the fundamental structure of the Fasciculin-2 scaffold. google.com
Conversely, mimics of the human acetylcholinesterase (hAChE) binding site for Fasciculin-2 have been created. nih.govhuji.ac.il In one such study, a peptide mimic of the hAChE binding site was designed and synthesized using SPPS. This synthetic peptide was able to bind to Fas2 at micromolar concentrations. nih.gov The specificity of this interaction was confirmed by replacing key hAChE residues in the peptide with alanine, which resulted in a near-complete loss of binding to Fas2. nih.gov
Assembled Peptides: This strategy involves the synthesis of peptide fragments that can self-assemble or be chemically ligated to form a larger, functional structure. researchgate.net "Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition, is a highly efficient method for linking peptide and scaffold precursors that have been modified with alkyne and azido (B1232118) groups. researchgate.net
Evaluation of Mimetics: The functional evaluation of these synthetic mimetics is critical. Biochemical binding assays, both direct and competitive, are used to determine the binding affinities and specificities of the engineered peptides. fau.eu For example, the ability of a synthetic hAChE-mimicking peptide to bind to Fas2 could be inhibited by the presence of actual hAChE, providing strong evidence that the peptide interacts with Fas2 in a manner specific to the hAChE binding site. nih.gov
Furthermore, computational design and optimization can be used to refine these peptide mimetics. nih.gov By modeling the interaction between the mimetic and its target, researchers can introduce mutations designed to improve binding affinity or stability. nih.govhuji.ac.il For instance, computational optimization of an hAChE mimetic peptide led to a variant with a slightly improved affinity for Fas2. nih.gov Circular dichroism (CD) spectra can reveal conformational changes in the peptide upon binding to its target, further validating the interaction. nih.gov
The data from these evaluations provide crucial feedback for the iterative process of designing and engineering more potent and specific peptide mimetics. nih.gov
Table 1: Synthetic Peptide Fragments of Fasciculin Loop II and Their Inhibitory Activity
This table summarizes the characteristics of synthetic peptides derived from the central loop of Fasciculin and their effectiveness as inhibitors of acetylcholinesterase (AChE).
| Peptide Name | Corresponding Sequence in Fasciculin | Synthesis Method | Structural Features | Inhibitory Constant (Ki) vs. AChE | Reference |
| Fas-A | 26-32 | Solid-Phase (N-alpha-Boc) | Looped via disulfide bridge; 19.4% β-sheet | Not reported as highly effective | nih.gov |
| Fas-B | 22-35 | Solid-Phase (N-alpha-Boc) | Looped via disulfide bridge; 24.9% β-sheet | 15.1 µM | nih.gov |
| Native Fasciculin | Full protein | N/A (Natural Toxin) | Three-fingered fold | 0.3 nM | nih.gov |
Future Directions and Emerging Research Avenues
Elucidating Unresolved Aspects of Fasciculin 2 – AChE Interaction Dynamics
The binding of this compound to the peripheral anionic site (PAS) of acetylcholinesterase is a cornerstone of its inhibitory function. mdpi.comrcsb.org This interaction effectively blocks the entrance to the active site gorge, preventing the hydrolysis of the neurotransmitter acetylcholine (B1216132). wikipedia.orgmdpi.com However, the precise dynamics of this protein-protein interaction are still being elucidated, with several key areas ripe for further investigation.
One of the most intriguing aspects is the conformational flexibility of both FAS2 and AChE upon binding. nih.gov Molecular dynamics simulations have revealed that the binding process likely involves an "induced-fit" mechanism, where both molecules undergo conformational changes to achieve optimal complementarity. pnas.orgmdpi.com Specifically, loop I of FAS2 demonstrates significant flexibility, adopting different conformations in its free and bound states. nih.govrcsb.org Future research will likely focus on higher-resolution and longer-timescale simulations to capture the complete energy landscape of this binding event, including the transition states and intermediate complexes. pnas.org Understanding these dynamics in greater detail could explain the remarkably high affinity and near-diffusion-controlled association rate of FAS2 for AChE. pnas.org
Another unresolved question pertains to the allosteric effects of FAS2 binding. While FAS2 primarily acts by sterically blocking the active site gorge, there is evidence to suggest it also allosterically disrupts the catalytic triad (B1167595) located at the bottom of the gorge. mdpi.comresearchgate.net Further studies, combining site-directed mutagenesis with advanced spectroscopic techniques, could precisely map the allosteric communication pathways within the AChE molecule upon FAS2 binding. For instance, mutations of residues far from the binding site that still impact FAS2 affinity would provide strong evidence for such long-range effects. Kinetic studies have already shown that the FAS2-AChE complex retains some residual catalytic activity, suggesting that the gorge is not completely sealed, and small substrates may still access the active site, albeit at a much-reduced rate. researchgate.netsemanticscholar.org
Key residues involved in the this compound-AChE interaction have been identified through structural and mutagenesis studies. rcsb.orgsemanticscholar.orgdtic.mil However, the energetic contribution of each specific interaction, including hydrogen bonds and non-covalent contacts, is not fully quantified. acs.org Density functional theory and other quantum mechanical calculations are being employed to dissect the interaction energies of specific residue pairs, such as the crucial role of Thr8 in FAS2's loop 1. acs.org
Table 1: Key Residues in the this compound - AChE Interaction Interface
| Interacting Molecule | Residue/Region | Role in Interaction | Citation |
| This compound | Loop I (e.g., Thr8, Thr9, Arg11) | Exhibits significant flexibility and contributes to binding affinity. nih.govsemanticscholar.org | nih.govsemanticscholar.org |
| Loop II (e.g., Arg27, Pro30, Pro31, Met33) | Inserts into the AChE gorge, with Met33 having an unusual stacking interaction with Trp279 of AChE. rcsb.orgsemanticscholar.org | rcsb.orgsemanticscholar.org | |
| C-terminus | Makes contact with the enzyme. rcsb.org | rcsb.org | |
| Acetylcholinesterase | Peripheral Anionic Site (PAS) | Primary binding site for this compound. mdpi.comrcsb.org | mdpi.comrcsb.org |
| Trp279 | Engages in a stacking interaction with Met33 of FAS2. rcsb.org | rcsb.org | |
| Trp86 | Located at the base of the active site gorge; its mutation affects FAS2's allosteric control. researchgate.net | researchgate.net |
Exploring Broader Biological Roles Beyond Cholinesterase Inhibition
While the potent inhibition of AChE is the most well-characterized function of this compound, emerging research is beginning to explore its potential roles beyond this primary activity. The structural similarity of FAS2 to other "three-finger" toxins, which exhibit a wide range of biological activities, suggests that FAS2 itself may possess additional, as-yet-undiscovered functions. wikipedia.orgsemanticscholar.org
One avenue of investigation is the potential interaction of FAS2 with other proteins. Given the structural and functional redundancy observed in biological systems, it is plausible that FAS2 could bind to other molecules that share structural motifs with the peripheral anionic site of AChE. core.ac.uk For example, studies have shown that AChE itself can interact with proteins like laminin, apolipoprotein E3, and growth arrest-specific protein 6. core.ac.uk Future research could employ high-throughput screening methods to identify other potential binding partners for FAS2, which might reveal novel biological pathways affected by this toxin.
Furthermore, the effects of FAS2 on different types of cholinergic receptors and synapses are not fully understood. Studies on Aplysia neurons have shown that FAS2 can potentiate responses mediated by certain types of acetylcholine receptors, suggesting a more complex interaction with the cholinergic system than simple AChE inhibition. nih.gov This potentiation was observed even with carbachol, a non-hydrolyzable analog of acetylcholine, indicating that the effect is not solely due to the prevention of neurotransmitter breakdown. nih.gov This points towards a possible direct or indirect interaction with the receptor or associated proteins, a hypothesis that warrants further investigation. nih.gov
The species-specific activity of this compound also presents an interesting area of research. wikipedia.org FAS2 is a potent inhibitor of mammalian and fish acetylcholinesterases but is significantly less effective against the enzymes from insects, reptiles, and birds. wikipedia.org This selectivity is attributed to differences in the amino acid sequences of the peripheral anionic sites. rcsb.org A deeper understanding of the molecular basis for this specificity could provide insights into the evolution of cholinesterases and their inhibitors.
Advancements in Computational Modeling for Precision Engineering
Computational modeling and simulation have become indispensable tools for studying the structure and function of biomolecules, and this compound is no exception. mdpi.comscispace.com These methods not only aid in the interpretation of experimental data but also provide atomic-level insights into the dynamic processes that are often difficult to observe directly. mdpi.com
Molecular dynamics (MD) simulations have been instrumental in visualizing the binding of FAS2 to AChE, revealing the flexibility of the toxin and the enzyme. mdpi.comacs.org Early simulations provided snapshots of the binding event, and with increasing computational power, longer and more complex simulations are becoming feasible. mdpi.commdpi.com Future computational studies will likely employ enhanced sampling techniques, such as metadynamics, to more accurately calculate the free energy landscapes of binding and conformational changes. pnas.orgmdpi.com This will provide a more quantitative understanding of the factors driving the high-affinity interaction.
A particularly exciting area is the use of computational methods for the precision engineering of this compound. By performing in silico saturated mutagenesis, researchers can predict how specific amino acid substitutions in the FAS2 sequence will affect its binding affinity for AChE. researchgate.net This computational approach can guide the rational design of FAS2 variants with altered properties, such as enhanced affinity or selectivity. researchgate.netresearchgate.net For example, a computational study predicted that while the native FAS2-AChE interface is highly optimal, a few mutations could potentially further enhance the binding affinity. researchgate.net
The development of more accurate force fields and solvation models will further improve the predictive power of these computational techniques. mdpi.com As these methods become more robust, it may be possible to design novel peptides based on the FAS2 scaffold that can target other enzymes or receptors with high specificity.
Table 2: Computational Approaches in this compound Research
| Computational Method | Application in this compound Research | Future Prospects | Citation |
| Molecular Dynamics (MD) Simulations | Simulating the binding process of FAS2 to AChE, revealing conformational changes and interaction dynamics. mdpi.comacs.org | Longer timescale simulations and enhanced sampling methods to map the complete free energy landscape of binding. pnas.org | pnas.orgmdpi.comacs.org |
| Brownian Dynamics (BD) Simulations | Investigating the role of electrostatic interactions in guiding the association of FAS2 with AChE. mdpi.com | Combining with more detailed atomic models to refine understanding of long-range interactions. | mdpi.com |
| Density Functional Theory (DFT) | Calculating the energetic contributions of specific hydrogen bonds and non-covalent interactions at the binding interface. acs.org | Application to a wider range of residue-pair interactions to build a comprehensive energy map of the interface. | acs.org |
| Computational Alanine Scanning/Saturated Mutagenesis | Predicting the impact of amino acid mutations on the binding affinity of FAS2 for AChE. researchgate.net | Guiding the rational design of FAS2 variants with enhanced or altered binding properties. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
Development of Novel Research Tools Based on this compound Scaffold
The high affinity and specificity of this compound for acetylcholinesterase make it an excellent candidate for development as a molecular probe and research tool. umich.edu By labeling FAS2 with fluorescent tags, researchers can visualize the location and dynamics of AChE in living cells and tissues with high precision. umich.edu
Fluorescently labeled this compound has already been successfully used to study the dynamics of AChE at the neuromuscular junction in living animals. umich.edu These studies have provided valuable insights into the turnover and trafficking of AChE at synapses. umich.edu Future advancements in this area could involve the development of FAS2-based probes with different spectral properties, allowing for multi-color imaging experiments to simultaneously track AChE and other synaptic components. The use of super-resolution microscopy techniques in conjunction with these probes could provide an even more detailed view of the nanoscale organization of AChE at the synapse. frontiersin.org
Beyond its use as an imaging agent, the this compound scaffold holds promise for the design of novel therapeutic and diagnostic agents. The "three-finger" fold of FAS2 is a remarkably stable and versatile structure that has been evolutionarily selected to present specific loops for high-affinity interactions. wikipedia.orgsemanticscholar.org By modifying the residues in these loops, it may be possible to repurpose the FAS2 scaffold to target other molecules of therapeutic interest. acs.org This "scaffold repurposing" approach is a growing area of drug discovery. acs.org For example, one could envision engineering a FAS2 variant that binds to and inhibits an enzyme involved in a different disease, while retaining the favorable pharmacokinetic properties of the parent molecule.
Furthermore, the ability of FAS2 to bind to the peripheral anionic site of AChE could be exploited in the development of multi-target-directed ligands for diseases like Alzheimer's. acs.orgnih.gov In Alzheimer's disease, AChE is known to interact with amyloid-beta peptides, promoting their aggregation. acs.orgnih.gov A molecule that combines a FAS2-like peripheral site inhibitor with a moiety that targets another aspect of the disease pathology could offer a synergistic therapeutic effect. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
